Methylthieno[3,2-d]pyrimidine-2-carboxylate
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Overview
Description
Methylthieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylthieno[3,2-d]pyrimidine-2-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide. This reaction proceeds through three main steps: condensation, chlorination, and nucleophilic substitution . The overall yield of this synthetic route is approximately 54%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimization of reaction conditions to improve yield and reduce environmental impact. This can include the use of alternative solvents, catalysts, and reaction temperatures to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methylthieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and sodium bicarbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like potassium allyltrifluoroborate and palladium catalysts are often employed in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki coupling reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate can yield ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .
Scientific Research Applications
Methylthieno[3,2-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methylthieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thienopyrimidine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth, differentiation, and survival . This inhibition can lead to the selective inhibition of cancer cell growth.
Comparison with Similar Compounds
Methylthieno[3,2-d]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine: A key intermediate in many biologically active compounds.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: Known for their neurotropic activity and potential as anticonvulsant agents.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Evaluated as PI3K inhibitors with anticancer activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
methyl thieno[3,2-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-9-4-6-5(10-7)2-3-13-6/h2-4H,1H3 |
InChI Key |
MPIZZQSZHQXGMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=N1)C=CS2 |
Origin of Product |
United States |
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